2,3-Diphenyl-2H-1,4-benzoxazin-2-ol
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Overview
Description
2,3-Diphenyl-2H-1,4-benzoxazin-2-ol is a stable hemiacetal compound that has garnered interest in the field of synthetic chemistry. It is derived from the reaction of benzil and o-aminophenol in tetrahydrofuran (THF). This compound is notable for its unique structure, which has been confirmed through various spectroscopic methods and X-ray crystallographic analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol typically involves the condensation of benzil and o-aminophenol in THF. The reaction proceeds as follows:
Reactants: Benzil and o-aminophenol.
Solvent: Tetrahydrofuran (THF).
Conditions: The reaction is carried out at room temperature under atmospheric conditions.
Product Isolation: The product is isolated as a stable hemiacetal, which is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,3-Diphenyl-2H-1,4-benzoxazin-2-ol undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, particularly involving its phenyl groups.
Common Reagents and Conditions
Oxidative Cleavage: Copper(II) nitrate in acetonitrile is commonly used for oxidative cleavage reactions.
Substitution Reactions: Various electrophiles can be used to substitute the phenyl groups under appropriate conditions.
Major Products Formed
Scientific Research Applications
2,3-Diphenyl-2H-1,4-benzoxazin-2-ol has several applications in scientific research:
Coordination Chemistry: It serves as a ligand in coordination chemistry, forming complexes with various metal ions.
Biological Studies: The compound’s structure and reactivity make it a subject of interest in biological studies, particularly in understanding enzyme interactions and protein binding.
Material Science: Its unique properties are explored in the development of new materials with specific electronic and structural characteristics.
Mechanism of Action
The mechanism of action of 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol involves its ability to form stable complexes with metal ions. This is facilitated by its hemiacetal structure, which can undergo tautomeric equilibration in solution. The compound’s interaction with metal ions can lead to various coordination complexes, influencing its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-benzoxazole: Shares a similar benzoxazine structure but differs in its substitution pattern.
Benzoxazine Derivatives: Various derivatives with different substituents on the benzoxazine ring.
Uniqueness
2,3-Diphenyl-2H-1,4-benzoxazin-2-ol is unique due to its stable hemiacetal structure and its ability to form complexes with a wide range of metal ions. This makes it particularly valuable in coordination chemistry and material science .
Properties
IUPAC Name |
2,3-diphenyl-1,4-benzoxazin-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2/c22-20(16-11-5-2-6-12-16)19(15-9-3-1-4-10-15)21-17-13-7-8-14-18(17)23-20/h1-14,22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMSNWKDTDMZQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3OC2(C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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